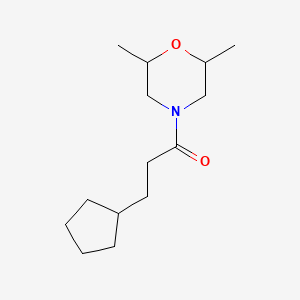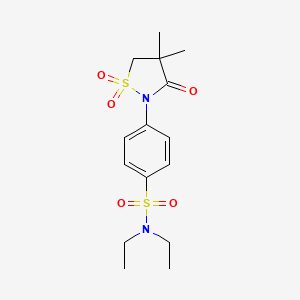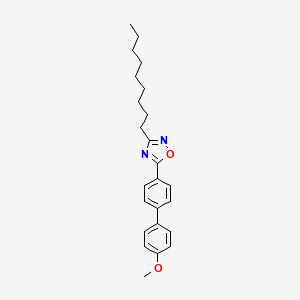
4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been found to have potential therapeutic applications in the field of neuroscience and neuropharmacology.
Mécanisme D'action
The mechanism of action of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine involves the modulation of the sigma-1 receptor. It has been found to act as a positive allosteric modulator of this receptor, which results in the enhancement of its activity. This modulation leads to the regulation of calcium signaling and protein folding, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in several in vitro and in vivo studies. It has been found to enhance the survival of neurons in the brain, which has potential therapeutic applications in the treatment of neurodegenerative diseases. It has also been found to have anxiolytic and antidepressant effects, which suggest its potential use in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine in lab experiments include its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in neurological disorders. Its neuroprotective effects also make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its bioavailability and reproducibility.
Orientations Futures
There are several future directions for the investigation of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Another direction is the investigation of its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential effects on other cellular processes.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of neuroscience and neuropharmacology. Its high affinity for the sigma-1 receptor and neuroprotective effects make it a promising candidate for the development of new therapies for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine involves the reaction of cyclopentanone with 2,6-dimethylmorpholine in the presence of propanoyl chloride. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques. The purity and yield of the compound can be determined using spectroscopic methods such as NMR and IR.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(3-cyclopentylpropanoyl)-2,6-dimethylmorpholine have been investigated in several scientific studies. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of cellular processes such as calcium signaling and protein folding. This receptor has been implicated in several neurological disorders including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
3-cyclopentyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-11-9-15(10-12(2)17-11)14(16)8-7-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNKGZNBHFWRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5039730.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)

![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)

![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)




